molecular formula C16H18FNO2S B2807861 3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide CAS No. 1797649-62-7

3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide

Cat. No.: B2807861
CAS No.: 1797649-62-7
M. Wt: 307.38
InChI Key: VGFNBPJVRSUWIF-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide is an organic compound that features a fluorophenyl group, a methoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl derivative and introduce the thiophene and methoxy groups through a series of substitution and coupling reactions. The final step often involves the formation of the amide bond under controlled conditions using reagents such as coupling agents and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl and thiophene groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide
  • 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide
  • 3-(2-methylphenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide

Uniqueness

3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its pharmacokinetic properties, making it a valuable candidate for drug development.

Biological Activity

3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide, identified by its CAS number 1797649-62-7, is a compound with a molecular formula of C16_{16}H18_{18}FNO2_2S and a molecular weight of 307.4 g/mol. This compound is notable for its potential biological activities, particularly in pharmacological applications.

Pharmacological Properties

Research into the biological activity of this compound suggests it may exhibit various pharmacological effects. The presence of both fluorine and thiophene moieties in its structure is indicative of potential interactions with biological targets, such as receptors or enzymes.

  • Antimicrobial Activity : Preliminary studies have indicated that compounds similar to this compound often show promising antimicrobial properties. This is attributed to the ability of thiophene derivatives to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Anti-inflammatory Effects : Compounds with similar structural frameworks have demonstrated anti-inflammatory activities in various models, suggesting that this compound might also possess such properties. The anti-inflammatory mechanism could involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
  • Cytotoxicity and Cancer Research : In vitro studies are essential for determining the cytotoxic effects of this compound on cancer cell lines. Compounds with similar functionalities have shown selective toxicity towards cancer cells while sparing normal cells, which is a critical aspect in cancer therapeutics.

Case Study 1: Anticancer Activity

A study conducted on a series of propanamide derivatives found that compounds structurally related to this compound exhibited significant anticancer activity against various human cancer cell lines. The IC50_{50} values ranged from 0.65 to 2.41 µM, indicating potent cytotoxicity .

Case Study 2: Anti-inflammatory Properties

Research has shown that similar compounds can inhibit the production of inflammatory mediators in cellular models. For instance, derivatives were tested for their ability to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key players in inflammatory responses .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialPotential disruption of bacterial cell membranes
Anti-inflammatoryInhibition of cytokine production
CytotoxicitySignificant effects on cancer cell lines

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-20-15(13-8-9-21-11-13)10-18-16(19)7-6-12-4-2-3-5-14(12)17/h2-5,8-9,11,15H,6-7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFNBPJVRSUWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=CC=C1F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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